molecular formula C7H10F3N3 B1477948 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1361003-84-0

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1477948
CAS No.: 1361003-84-0
M. Wt: 193.17 g/mol
InChI Key: UAXRLCMVDVPTPV-UHFFFAOYSA-N
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Description

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a trifluoromethyl group at the third position, and a methanamine group at the fifth position of the pyrazole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc-ion conducting polymer blend electrolytes, enhancing ionic conductivity and mechanical integrity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into polymer electrolytes has been shown to enhance the amorphous phase of the polymer blend, thereby affecting the structural and functional properties of the cells . Additionally, it has been reported to improve thermal stability and ionic conductivity in polymer matrices .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with zinc-ion conducting polymer blend electrolytes involves plasticization, which enhances ionic conductivity and mechanical integrity . These interactions can also lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, its stability and degradation can impact its effectiveness. Studies have shown that its incorporation into polymer electrolytes can lead to enhanced ionic conductivity and mechanical integrity over extended periods . Additionally, its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the laboratory setting.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance ionic conductivity and mechanical integrity in polymer matrices At higher doses, it may exhibit toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its incorporation into polymer electrolytes can influence metabolic flux and metabolite levels . The specific pathways and enzymes involved in its metabolism need to be further elucidated through detailed biochemical studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. Studies have shown that its incorporation into polymer matrices can affect its distribution and accumulation within the cells . Understanding these interactions is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with polymer electrolytes can influence its localization within the cell, affecting its overall activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials would include ethyl hydrazine and a trifluoromethyl-substituted 1,3-dicarbonyl compound.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the trifluoromethyl group.

    (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness

The presence of the trifluoromethyl group in (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXRLCMVDVPTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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